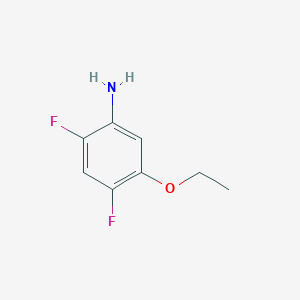
Methyl 4-iodo-2-isobutoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-iodo-2-isobutoxybenzoate is an organic compound with the molecular formula C12H15IO3 It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the hydrogen atom at the ortho position is replaced by an isobutoxy group
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-2-isobutoxybenzoate can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the iodination of methyl 2-isobutoxybenzoate. The reaction typically employs iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the para position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
Methyl 4-iodo-2-isobutoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a boronic acid, and a base like potassium carbonate in an organic solvent.
Sonogashira Coupling: Uses a palladium catalyst, a copper co-catalyst, and an alkyne in the presence of a base.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and other substituted benzoates.
Coupling Reactions: Products include biaryl compounds and alkynylbenzoates.
Reduction Reactions: The major product is methyl 2-isobutoxybenzoate.
科学的研究の応用
Methyl 4-iodo-2-isobutoxybenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
作用機序
The mechanism of action of methyl 4-iodo-2-isobutoxybenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl 4-iodobenzoate: Similar structure but lacks the isobutoxy group.
Methyl 2-isobutoxybenzoate: Similar structure but lacks the iodine atom.
Methyl 4-bromo-2-isobutoxybenzoate: Similar structure with a bromine atom instead of iodine.
Uniqueness
Methyl 4-iodo-2-isobutoxybenzoate is unique due to the presence of both the iodine atom and the isobutoxy group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
特性
IUPAC Name |
methyl 4-iodo-2-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO3/c1-8(2)7-16-11-6-9(13)4-5-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPPJYSWJFPPFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=CC(=C1)I)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Chloro-4-(4,4-difluoropiperidin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B8161425.png)
![tert-butyl (R)-3-((2-chloro-thieno[3,2-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl carboxylate](/img/structure/B8161434.png)



